

Application Notes and Protocols for the Nitration of 2-Hydroxynicotinic Acid

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-Hydroxy-5-nitronicotinic acid

Cat. No.: B1309875

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the synthesis of **2-hydroxy-5-nitronicotinic acid** through the electrophilic nitration of 2-hydroxynicotinic acid. The described methodology is based on established procedures for the nitration of hydroxypyridine carboxylic acids.

Introduction

2-Hydroxy-5-nitronicotinic acid is a valuable intermediate in the synthesis of various pharmaceutical compounds and other fine chemicals. The introduction of a nitro group onto the pyridine ring of 2-hydroxynicotinic acid modifies its electronic properties and provides a functional handle for further chemical transformations. The protocol herein details a robust method for this nitration, employing a mixture of concentrated nitric acid and sulfuric acid.

Reaction and Mechanism

The nitration of 2-hydroxynicotinic acid is an electrophilic aromatic substitution reaction. The potent electrophile, the nitronium ion (NO_2^+), is generated in situ from the reaction of concentrated nitric acid and concentrated sulfuric acid. The electron-donating hydroxyl group and the electron-withdrawing carboxylic acid group on the pyridine ring direct the incoming electrophile to the C5 position.

Experimental Protocol

Materials:

- 2-Hydroxynicotinic acid ($\text{C}_6\text{H}_5\text{NO}_3$)
- Concentrated sulfuric acid (H_2SO_4 , 98%)
- Concentrated nitric acid (HNO_3 , 70%)
- Deionized water (H_2O)
- Ice

Equipment:

- Three-neck round-bottom flask
- Dropping funnel
- Magnetic stirrer with hotplate
- Thermometer
- Ice bath
- Büchner funnel and flask
- Filtration paper
- Beakers
- Standard laboratory glassware

Procedure:

- Reaction Setup:
 - In a three-neck round-bottom flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel, add 10.0 g (0.072 mol) of 2-hydroxynicotinic acid.
 - Place the flask in an ice bath to cool the contents.

- Addition of Sulfuric Acid:
 - Slowly and carefully add 30 mL of concentrated sulfuric acid to the flask while stirring. Maintain the temperature of the mixture below 10 °C during the addition.
 - Continue stirring until all the 2-hydroxynicotinic acid has dissolved.
- Preparation of Nitrating Mixture:
 - In a separate beaker, carefully prepare the nitrating mixture by slowly adding 7.5 mL of concentrated nitric acid to 7.5 mL of concentrated sulfuric acid. Cool the mixture in an ice bath.
- Nitration Reaction:
 - Slowly add the prepared nitrating mixture to the solution of 2-hydroxynicotinic acid in sulfuric acid via the dropping funnel. The rate of addition should be controlled to maintain the reaction temperature below 15 °C.
 - After the addition is complete, continue stirring the reaction mixture in the ice bath for 1 hour.
 - Subsequently, allow the reaction mixture to slowly warm to room temperature and continue stirring for an additional 3-4 hours.
- Work-up and Isolation:
 - Carefully pour the reaction mixture onto 200 g of crushed ice with constant stirring.
 - A yellow precipitate of **2-hydroxy-5-nitronicotinic acid** will form.
 - Allow the mixture to stand for 30 minutes to ensure complete precipitation.
 - Collect the precipitate by vacuum filtration using a Büchner funnel.
 - Wash the solid with copious amounts of cold deionized water until the washings are neutral to pH paper.

- Drying and Characterization:
 - Dry the collected solid in a vacuum oven at 50-60 °C to a constant weight.
 - Determine the yield and characterize the product using appropriate analytical techniques (e.g., melting point, NMR, IR, and Mass Spectrometry). The expected melting point for **2-hydroxy-5-nitronicotinic acid** is around 247-248 °C[1].

Safety Precautions:

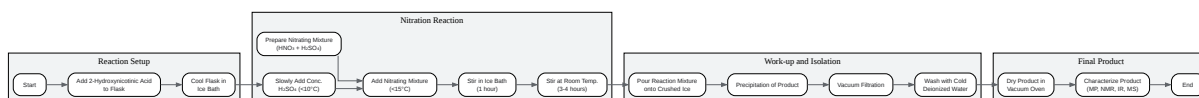
- This reaction should be performed in a well-ventilated fume hood.
- Concentrated nitric acid and sulfuric acid are highly corrosive and strong oxidizing agents. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves.
- The reaction is exothermic, and careful temperature control is crucial to prevent runaway reactions and the formation of byproducts.
- Always add acid to water, not the other way around, when preparing aqueous solutions.

Data Presentation

Compound	Molecular Formula	Molecular Weight (g/mol)	Melting Point (°C)	Appearance
2-Hydroxynicotinic Acid	C ₆ H ₅ NO ₃	139.11	258-261	White solid
2-Hydroxy-5-nitronicotinic Acid	C ₆ H ₄ N ₂ O ₅	184.11[1]	247-248[1]	Yellow solid[2]

Visualizations

Experimental Workflow



[Click to download full resolution via product page](#)

Caption: Experimental workflow for the nitration of 2-hydroxynicotinic acid.

Reaction Mechanism

Caption: Mechanism of nitration of 2-hydroxynicotinic acid.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. chemsynthesis.com [chemsynthesis.com]
- 2. chembk.com [chembk.com]
- To cite this document: BenchChem. [Application Notes and Protocols for the Nitration of 2-Hydroxynicotinic Acid]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1309875#step-by-step-protocol-for-the-nitration-of-2-hydroxynicotinic-acid]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com